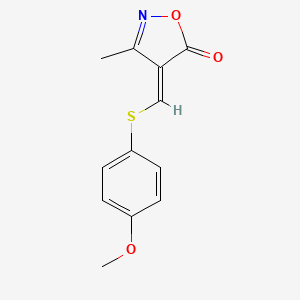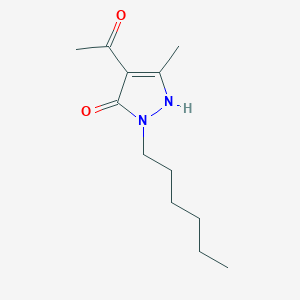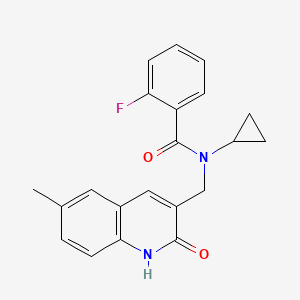
Butyl 3-(5-nitrofuran-2-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-(5-nitrofuran-2-yl)acrylate is an organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. This compound features a butyl ester group attached to a 3-(5-nitrofuran-2-yl)acrylate moiety, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(5-nitrofuran-2-yl)acrylate typically involves the esterification of 3-(5-nitrofuran-2-yl)acrylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid remains common, and the reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 3-(5-nitrofuran-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed
Oxidation: Formation of butyl 3-(5-aminofuran-2-yl)acrylate.
Reduction: Formation of butyl 3-(5-aminofuran-2-yl)acrylate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Butyl 3-(5-nitrofuran-2-yl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of butyl 3-(5-nitrofuran-2-yl)acrylate involves the interaction of the nitrofuran moiety with biological targets. The nitro group is reduced to reactive intermediates that can interact with bacterial enzymes and DNA, leading to the inhibition of bacterial growth and replication. The compound’s molecular targets include bacterial nitroreductases and other enzymes involved in cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurazone: Used as a topical antibacterial agent.
Nitrofurantoin: Used to treat urinary tract infections.
Furazolidone: Used to treat bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
Butyl 3-(5-nitrofuran-2-yl)acrylate is unique due to its butyl ester group, which can influence its solubility, stability, and biological activity compared to other nitrofuran derivatives. This structural variation allows for different applications and potential advantages in specific research and industrial contexts.
Propriétés
Numéro CAS |
90147-19-6 |
|---|---|
Formule moléculaire |
C11H13NO5 |
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
butyl (E)-3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H13NO5/c1-2-3-8-16-11(13)7-5-9-4-6-10(17-9)12(14)15/h4-7H,2-3,8H2,1H3/b7-5+ |
Clé InChI |
GULVFSMZESEJBN-FNORWQNLSA-N |
SMILES isomérique |
CCCCOC(=O)/C=C/C1=CC=C(O1)[N+](=O)[O-] |
SMILES canonique |
CCCCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Butyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12895095.png)

![4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B12895108.png)
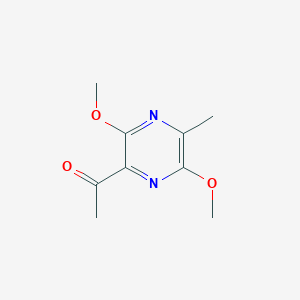

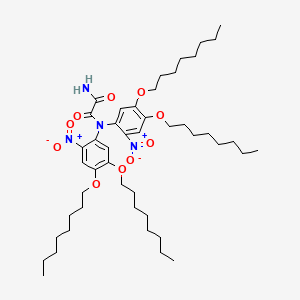

![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)](/img/structure/B12895150.png)
![6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid](/img/structure/B12895159.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12895164.png)
![2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12895168.png)
